[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-9-15-6-3-11(12)8-16-7-10-1-4-14-5-2-10/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWNJCSGURMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=C(C=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation Approach
A common method involves the N-alkylation of a primary amine with a halogenated pyridine derivative under basic conditions.
- Procedure : The pyridin-4-ylmethylamine hydrochloride is dissolved in acetonitrile with potassium carbonate as a base. The 3-chloropyridin-4-ylmethyl halide (typically chloride or bromide) is added, and the mixture is stirred at elevated temperature (around 70 °C) for 18 hours.
- Work-up : After reaction completion, the mixture is evaporated, extracted with ethyl acetate, washed with aqueous bases and brine, dried over magnesium sulfate, and purified by flash chromatography.
- Catalysts and Additives : Potassium carbonate acts as a base; sometimes sodium iodide is added to facilitate halide exchange and improve reactivity.
- Yields : Yields are generally moderate to good, around 60-85%, depending on reaction conditions and purity of starting materials.
This method is supported by procedures used in related amine syntheses reported in recent medicinal chemistry optimizations.
Reductive Amination of Pyridyl Aldehydes or Cyanohydrins
Another approach involves reductive amination between pyridine-containing aldehydes or cyanohydrins and amines.
- Reaction : The cyanohydrin derivative of a chloropyridine can be reacted with pyridin-4-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Reaction Medium : Alcoholic solvents like methanol are preferred; the reaction medium is often rendered basic by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Temperature : Typically carried out at room temperature to preserve functional group integrity.
- Additives : Iron sulfate or other metal salts can be added to suppress side reactions involving cyanide ions.
- Advantages : This method offers high selectivity and mild conditions, suitable for sensitive substrates.
- References : This method is detailed in patent literature for related pyridinylmethylamines.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- Selectivity and Side Reactions : Reductive amination methods minimize side products by using mild reducing agents and bases. The addition of metal salts like FeSO4 helps complex cyanide ions, reducing unwanted byproducts.
- Catalyst Choice : Cupric oxide and red copper oxide show superior catalytic activity in amination of pyridine boronic acids, favoring higher yields and shorter reaction times.
- Solvent Effects : Mixed aqueous-organic solvents facilitate solubility of both inorganic salts and organic substrates, improving reaction kinetics in catalytic amination.
- Industrial Relevance : The catalytic amination of boronic acids is promising for scale-up due to mild conditions and high yields, while N-alkylation remains a versatile laboratory method.
- Purification : Flash chromatography is standard for purification post N-alkylation; recrystallization from ethyl acetate is effective for catalytic amination products.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced amine form.
Substitution: The chlorine atom in the 3-chloropyridin-4-yl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried
Biological Activity
[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine is a substituted amine featuring a pyridine ring with a chlorine substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biochemical properties, cellular effects, and molecular mechanisms associated with this compound, supported by relevant research findings and case studies.
The compound interacts with specific enzymes and proteins, influencing various biochemical reactions. Key properties include:
- Hydrogen Bonding : The ability to form hydrogen bonds with amine and amide groups enhances its binding affinity and specificity for target biomolecules.
- Enzyme Interaction : It has been shown to inhibit collagen prolyl-4-hydroxylase, affecting collagen synthesis and deposition.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : The compound modulates cell signaling pathways, impacting gene expression and metabolism.
- Toxicity Profile : Preliminary studies indicate mild toxicity towards mammalian cell lines, suggesting the need for further evaluation of its safety profile .
Molecular Mechanism
The molecular mechanism involves specific interactions with biomolecules:
- Binding Interactions : The compound's structure allows it to bind at active sites of enzymes or receptors, potentially inhibiting or activating their functions.
- Selectivity : Its selectivity for certain targets may be attributed to the presence of the chlorinated pyridine ring, enhancing lipophilicity and biological activity compared to simpler analogs.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, showed selective inhibition against Chlamydia trachomatis without affecting host cell viability . This highlights the potential for developing targeted therapies against specific pathogens.
- Cytotoxicity Assessment : In vitro assays indicated that while the compound exhibits some cytotoxic effects, it does not significantly harm host cells at lower concentrations, suggesting a therapeutic window for potential applications in treating infections .
Comparison with Similar Compounds
Table 1: Structural Comparison of [(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine with Analogs
| Compound Name | Substituent R1 | Substituent R2 | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound | (3-Chloropyridin-4-yl)methyl | (Pyridin-4-yl)methyl | C₁₂H₁₁ClN₃ | Chloro substituent enhances electron-withdrawing effects; dual pyridine moieties for π-π interactions |
| (3-Bromopyridin-4-yl)methylamine () | (3-Bromopyridin-4-yl)methyl | Methyl | C₇H₉BrN₂ | Bromo substituent increases molecular weight and reactivity in substitution reactions |
| [(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine () | (Oxan-4-yl)methyl | (Pyridin-4-yl)methyl | C₁₂H₁₈N₂O | Oxane (tetrahydropyran) group improves hydrophilicity and hydrogen-bonding capacity |
| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine () | (4-Fluoro-3-methoxybenzyl) | (Pyridin-4-ylmethyl) | C₁₄H₁₅FN₂O | Aromatic benzyl group with mixed electronic effects (electron-withdrawing F and donating OMe) |
Key Observations :
- Halogen Effects : Bromo analogs () exhibit higher reactivity in nucleophilic substitutions compared to chloro derivatives.
- Heterocycle Variations : Replacement of one pyridine with oxane () or benzyl () alters solubility and electronic properties.
Comparative Physicochemical Properties
- Lipophilicity : The chloro group increases logP compared to oxane or methoxy-substituted analogs, suggesting moderate hydrophobicity .
- Melting Points : Chlorinated pyridines (e.g., ’s 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine, mp 104–107°C) typically exhibit higher melting points due to stronger van der Waals forces .
- Solubility : Dual pyridine groups may reduce aqueous solubility compared to oxane-containing analogs () but enhance organic solvent compatibility .
Reactivity and Functional Group Analysis
- Chlorine Reactivity : The 3-chloro substituent on pyridine is less reactive than bromo () but can undergo Suzuki couplings or nucleophilic aromatic substitution under tailored conditions .
- Stability : Chloropyridines are generally stable under ambient conditions but may degrade under strong acidic/basic environments due to C–Cl bond cleavage .
Q & A
Q. How can reaction scalability be improved without compromising yield?
- Optimization :
- Flow Chemistry : Use microreactors for exothermic steps (e.g., chlorination) to enhance heat dissipation.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
